molecular formula C21H21BrN2O5 B2641734 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 335398-96-4

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2641734
M. Wt: 461.312
InChI Key: NSLVKEWFRQMKIN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a carboxylic acid group (-COOH), a bromophenyl group, and a dimethoxyphenyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the bromophenyl and dimethoxyphenyl groups, and finally the addition of the carboxylic acid group. However, without specific information or literature references, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, bromophenyl group, and dimethoxyphenyl group would all contribute to the overall shape and properties of the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the presence of the pyrazole ring, bromophenyl group, dimethoxyphenyl group, and carboxylic acid group suggests that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and possibly some types of cycloaddition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group would likely make it somewhat polar and capable of forming hydrogen bonds, which could influence its solubility and boiling point.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structures : Pyrazole compounds, including bromophenyl derivatives, have been synthesized and their structures characterized by X-ray single crystal structure determination. These studies focus on understanding the molecular configurations, which are crucial for their potential applications in pharmaceuticals and material science Loh et al., 2013.

Biological Activity

  • Antimicrobial and Antifungal Activities : Pyrazoline-based thiazolidin-4-one derivatives have been prepared and evaluated for their antimicrobial activity. This research suggests that pyrazoline derivatives can serve as a basis for developing new antimicrobial agents Patel et al., 2013.

  • Anti-Diabetic Activity : Novel pyrazole-based heterocycles attached to sugar moiety were synthesized and screened for anti-diabetic activity. Some compounds showed moderate anti-diabetic activity, indicating the potential for pyrazole derivatives in diabetes treatment Vaddiraju et al., 2022.

Chemical Reactions and Mechanisms

  • Facile Synthesis : Studies have detailed efficient routes for synthesizing ortho-halo-substituted aryloxybutyric acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry Heim-Riether, 2008.

Applications in Molecular Pharmacology

  • Modulation of NMDA Receptors : Research on novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including pyrazole derivatives, suggests their potential in developing treatments for neurological conditions by selectively inhibiting certain receptor subtypes Acker et al., 2011.

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific information from scientific literature would be needed.


properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5/c1-28-18-5-3-4-15(21(18)29-2)17-12-16(13-6-8-14(22)9-7-13)23-24(17)19(25)10-11-20(26)27/h3-9,17H,10-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVKEWFRQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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